molecular formula C18H17F3N2O3S B2520165 N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351598-09-8

N-[2-(methylsulfanyl)phenyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B2520165
CAS No.: 1351598-09-8
M. Wt: 398.4
InChI Key: PNIFTKCUJFLWKJ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a complex organic compound with a unique structure that combines a trifluoromethyl group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multiple steps. One common method involves the reaction of 2-(methylsulfanyl)aniline with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The phenyl group contributes to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • (2R)-N-{4-[Ethyl(phenyl)sulfamoyl]-2-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Uniqueness

N-[2-(methylsulfanyl)phenyl]-N’-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-27-14-10-6-5-9-13(14)23-16(25)15(24)22-11-17(26,18(19,20)21)12-7-3-2-4-8-12/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFTKCUJFLWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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